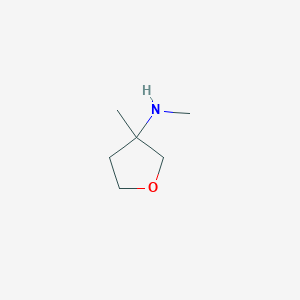

N,3-dimethyloxolan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

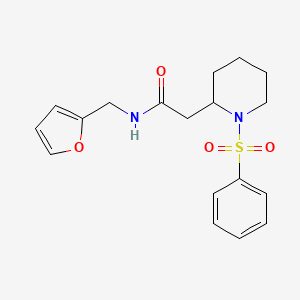

“N,3-dimethyloxolan-3-amine” is a chemical compound with the IUPAC name N,3-dimethyltetrahydrofuran-3-amine hydrochloride . It has a molecular weight of 151.64 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The InChI code for “N,3-dimethyloxolan-3-amine” is 1S/C6H13NO.ClH/c1-6(7-2)3-4-8-5-6;/h7H,3-5H2,1-2H3;1H . This indicates the molecular structure of the compound .Physical And Chemical Properties Analysis

“N,3-dimethyloxolan-3-amine” is a powder that is stored at room temperature . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of Key Intermediates

N,3-dimethyloxolan-3-amine derivatives are crucial intermediates in the synthesis of complex molecules. For instance, T. Fleck et al. (2003) developed a practical and efficient process for preparing a key intermediate in the production of premafloxacin, an antibiotic for veterinary use. This process involves an asymmetric Michael addition and a stereoselective alkylation, highlighting the importance of N,3-dimethyloxolan-3-amine derivatives in synthesizing biologically active compounds (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Catalysis and Reaction Media

The use of N,N-dimethylethanolamine (deanol) as a solvent and ligand in the copper-catalyzed amination of halothiophenes by Zhikuan Lu and R. Twieg (2005) demonstrates the utility of N,3-dimethyloxolan-3-amine derivatives in facilitating chemical reactions. This method yields aminothiophenes, important intermediates for electronic and optoelectronic materials, under mildly basic conditions (Lu & Twieg, 2005).

Biomass Conversion

The catalytic amination of biomass-based alcohols to produce amines, as studied by M. Pera‐Titus and F. Shi (2014), showcases an application towards sustainable chemistry. Amines are pivotal in creating pharmaceuticals, detergents, and polymers, with this research emphasizing the transformation of renewable resources into valuable chemical products (Pera‐Titus & Shi, 2014).

Drug Discovery and Development

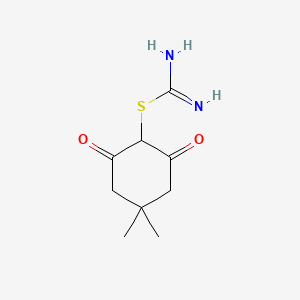

Aysha Fatima et al. (2021) explored the properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (AMINE DIMEDONE), a derivative of N,3-dimethyloxolan-3-amine, through experimental and theoretical methods, including DFT/TD-DFT studies. Their work supports the use of such compounds in synthesizing nitrogen-containing compounds and in drug design, showing the compound's potential in medicinal chemistry (Fatima et al., 2021).

Safety and Hazards

“N,3-dimethyloxolan-3-amine” is classified under the GHS07 pictogram, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

N,3-dimethyloxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(7-2)3-4-8-5-6/h7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSAOVYQXAXFPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3-dimethyloxolan-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2801719.png)

![Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B2801720.png)

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2801722.png)

![(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2801724.png)

![8-allyl-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801726.png)

![3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2801730.png)